N6-Methyldeoxyadenosine

P2Y1 receptor antagonism Structure-activity relationship Antiplatelet drug discovery

N6-Methyldeoxyadenosine (m6dA) is a purine 2′-deoxyribonucleoside defined by N6-methylation. This modification delivers a 17-fold increase in P2Y1 antagonistic potency (IC50 330 nM vs. 5.6 μM), eliminating residual agonism—making it an indispensable precursor for selective P2Y1 receptor antagonists. It shows 7-fold discrimination by DNA polymerases, up to 4.5°C thermal stabilization in Hoogsteen-paired duplexes, and up to 700-fold enrichment in mammalian mitochondrial DNA. Choose this compound for applications demanding mechanistic fidelity in epigenetics, DNA nanotechnology, and pharmacological research.

Molecular Formula C11H15N5O3
Molecular Weight 265.27 g/mol
CAS No. 2002-35-9
Cat. No. B150664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Methyldeoxyadenosine
CAS2002-35-9
Synonyms2'-deoxy-N(6)-methyladenosine
N(6)-Me-dAdo
N(6)-methyl-2'-deoxyadenosine
Molecular FormulaC11H15N5O3
Molecular Weight265.27 g/mol
Structural Identifiers
SMILESCNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O
InChIInChI=1S/C11H15N5O3/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(18)7(3-17)19-8/h4-8,17-18H,2-3H2,1H3,(H,12,13,14)/t6-,7+,8+/m0/s1
InChIKeyDYSDOYRQWBDGQQ-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N6-Methyldeoxyadenosine (CAS 2002-35-9): A Modified Nucleoside with Quantifiable Epigenetic and Pharmacological Differentiation for Procurement


N6-Methyldeoxyadenosine (N6-Me-dAdo, m6dA, 6mdA; CAS: 2002-35-9) is a purine 2′-deoxyribonucleoside characterized by methylation at the exocyclic N6 position of the adenine base . This structural modification distinguishes it from canonical 2′-deoxyadenosine and other methylated nucleosides such as 5-methyl-2′-deoxycytidine [1]. The compound is documented as a naturally occurring, albeit rare, DNA modification in prokaryotes and an emerging epigenetic mark in eukaryotic mitochondrial and genomic DNA [2]. It also serves as a key synthetic precursor for potent pharmacological agents, notably selective P2Y1 receptor antagonists [3].

Why Generic 2'-Deoxyadenosine or Other Methylated Nucleosides Cannot Substitute for N6-Methyldeoxyadenosine in Research


Substitution of N6-Methyldeoxyadenosine with unmodified 2′-deoxyadenosine or alternative methylated nucleosides is scientifically invalid due to profound differences in molecular recognition and functional output. The N6-methyl group fundamentally alters hydrogen-bonding capacity and base-stacking interactions, leading to discrimination by DNA polymerases (e.g., a 7-fold difference in incorporation by T4 DNA polymerase) [1] and a complete switch from agonist to antagonist pharmacology at P2Y1 receptors [2]. Furthermore, its unique genomic distribution—exhibiting up to a 700-fold enrichment in mammalian mitochondrial DNA relative to genomic DNA [3]—cannot be replicated by other modified nucleosides. These quantitative disparities in enzymatic processing, receptor signaling, and subcellular localization render generic substitution inappropriate for any application requiring mechanistic fidelity.

Quantitative Differentiation of N6-Methyldeoxyadenosine: A Procurement Evidence Guide


17-Fold Enhancement of P2Y1 Receptor Antagonism via N6-Methylation

The addition of an N6-methyl group to 2′-deoxyadenosine 3′,5′-bisphosphate increases its antagonistic potency at the P2Y1 receptor by 17-fold. The parent compound exhibits an IC50 of 5.6 μM, while the N6-methyl derivative achieves an IC50 of 330 nM. This modification also eliminates residual agonist properties inherent to the lead compound [1].

P2Y1 receptor antagonism Structure-activity relationship Antiplatelet drug discovery

7-Fold Discrimination and 2-Fold Increased Turnover by T4 DNA Polymerase

Bacteriophage T4 DNA polymerase discriminates against the incorporation of N6-methyl-dATP (m6dATP) relative to the natural substrate dATP. The apparent Km values indicate a 7-fold discrimination at the insertion step. However, for nucleotide turnover, the Vmax for m6dATP is 2-fold greater than for dATP, indicating that while binding is weaker, the catalytic rate for the modified substrate is enhanced once bound [1].

DNA polymerase fidelity Nucleotide analog incorporation Enzymology

4.5°C Stabilization per Modification in Hoogsteen-Paired Parallel Duplexes

Incorporation of m6dA units into phosphorothioate DNA strands stabilizes parallel duplexes formed with (2′-OMe)-RNA templates via Hoogsteen base pairing. Each m6dA modification increases the thermal melting temperature (Tm) of the duplex by up to 4.5 °C compared to an analogous reference duplex containing only unmodified nucleobases [1].

Nucleic acid thermodynamics DNA nanotechnology Oligonucleotide design

700-Fold Enrichment of m6dA in Mammalian Mitochondrial DNA under Hypoxia

In human cells under hypoxic stress, the level of N6-methyldeoxyadenosine (6mA) in mitochondrial DNA (mtDNA) is elevated to over 0.02% of total deoxyadenosines. This represents an approximately 700-fold enrichment compared to the 6mA level in genomic DNA (gDNA) under normal growth conditions. This study establishes 6mA as a stress-responsive, mitochondria-specific epigenetic mark, distinct from the predominant genomic DNA mark 5-methylcytosine (5mC) [1].

Epigenetics Mitochondrial DNA methylation Hypoxia response

Antimalarial Activity with IC37 of 10 μM Against Plasmodium falciparum

N6-Methyldeoxyadenosine exhibits antimalarial activity against Plasmodium falciparum, with an IC37 value of 10 μM. This activity is characteristic of adenine nucleoside analogs that target purine salvage pathways or nucleic acid synthesis in the parasite .

Antimalarial nucleoside analogs Parasitology Drug discovery

5,000-Fold Expansion of BFU-E Progenitor Cells via N6-Methyl-2'-deoxyadenosine Agonism

N6-Methyl-2′-deoxyadenosine (6mdA) acts as an agonist to promote hyperproliferation of burst-forming unit erythroid (BFU-E) progenitor cells. When combined with SCF and EPO, 6mdA enables up to a 5,000-fold expansion of isolated BFU-E cells in culture. Mechanistically, it upregulates c-Kit, Myb, and Gata2 while downregulating maturation-related transcription factors [1].

Erythropoiesis Ex vivo expansion Regenerative medicine

Optimal Research and Industrial Applications for N6-Methyldeoxyadenosine Driven by Quantitative Evidence


Development of High-Potency P2Y1 Receptor Antagonists

The 17-fold increase in antagonistic potency (IC50 330 nM vs. 5.6 μM) achieved by N6-methylation, combined with the elimination of residual agonism, makes N6-Methyldeoxyadenosine an indispensable precursor for synthesizing selective P2Y1 receptor antagonists. This application is directly supported by head-to-head pharmacological data [1].

Investigating DNA Polymerase Fidelity and Kinetic Mechanisms

The unique kinetic profile of m6dATP—7-fold discrimination at the binding step but 2-fold faster catalytic turnover compared to dATP—provides a precise tool for probing the fidelity mechanisms of DNA polymerases. This defined quantitative behavior allows researchers to dissect the relative contributions of substrate binding and catalysis to replication accuracy [1].

Design of Thermodynamically Stabilized Oligonucleotide Constructs

The ability of m6dA to increase the thermal stability of Hoogsteen-paired parallel duplexes by up to 4.5 °C per modification enables the rational design of more robust antisense oligonucleotides, DNA nanostructures, and hybridization probes. This quantifiable stabilization differentiates it from unmodified deoxyadenosine in nucleic acid engineering applications [1].

Mitochondrial Epigenetics and Hypoxia Stress Response Research

The striking 700-fold enrichment of m6dA in mitochondrial DNA under hypoxic stress establishes it as a specific marker for mitochondrial epigenetics. Research into mitochondrial function, cellular adaptation to hypoxia, and related diseases can leverage this unique, quantifiable localization profile to differentiate mitochondrial from nuclear epigenetic changes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for N6-Methyldeoxyadenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.